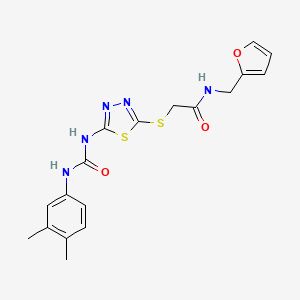

2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

The compound 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide features a 1,3,4-thiadiazole core substituted with a ureido group linked to a 3,4-dimethylphenyl ring. A thioether bridge connects the thiadiazole to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name |

2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S2/c1-11-5-6-13(8-12(11)2)20-16(25)21-17-22-23-18(28-17)27-10-15(24)19-9-14-4-3-7-26-14/h3-8H,9-10H2,1-2H3,(H,19,24)(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISGGFXXIFLRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that belongs to the class of thiadiazole derivatives . This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the thiadiazole moiety and the ureido group, contribute to its potential pharmacological applications.

Structural Characteristics

The molecular formula of the compound is C₁₈H₁₈N₄O₂S₂, with a molecular weight of approximately 398.48 g/mol . The structure includes:

- A thiadiazole ring , which is known for its lipophilicity and ability to form mesoionic systems.

- A ureido group , which enhances interactions with biological targets.

- A furan moiety , contributing to the compound's overall reactivity and biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring allows for interactions with various biological molecules, enhancing their effectiveness against bacteria and fungi. Research indicates that similar compounds demonstrate:

- Antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal activity against strains like Aspergillus niger.

For instance, studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 25 μg/mL to 62.5 μg/mL against various pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been demonstrated in several studies. The compound has shown promising results in vitro against human cancer cell lines such as:

- HT-29 (colon cancer)

- A431 (skin cancer)

- PC3 (prostate cancer)

In one study, a derivative of 1,3,4-thiadiazole was found to induce apoptosis in A431 cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2). Additionally, it inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), indicating potential antiangiogenic properties .

The biological activity of thiadiazole derivatives is attributed to several factors:

- Lipophilicity : Enhances cellular membrane permeability.

- Mesoionic systems : Allow for unique interactions with biomolecules.

- Structural diversity : Variations in substituents can lead to different biological profiles.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| 1 | 9e | Anticancer | Induced apoptosis in A431 cells; inhibited VEGFR-2 phosphorylation |

| 2 | 9d-f | Antimicrobial | MIC values of 25 μg/mL against S. aureus and E. coli |

| 3 | 19 | Antibacterial | MIC value of 62.5 μg/mL against S. aureus |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been synthesized and evaluated for its effectiveness against various cancer cell lines. For instance:

- In vitro Studies : Research indicates that compounds structurally similar to 1,3,4-thiadiazole exhibit promising activities against human hepatocellular carcinoma (HepG-2) and non-small cell lung cancer (A549). The IC50 values for these compounds were reported as low as for HepG-2 cells and for A549 cells, suggesting strong anticancer potential compared to standard treatments like cisplatin .

- Molecular Docking Studies : Molecular docking studies have been performed to understand the binding interactions of these compounds with specific targets like dihydrofolate reductase (DHFR). This approach helps in identifying potential mechanisms of action and optimizing lead compounds for better efficacy .

Antimicrobial Properties

Thiadiazole derivatives have also shown significant antimicrobial activity. The compound's structural features allow it to interact effectively with microbial targets:

- Broad-Spectrum Activity : Various synthesized thiadiazole derivatives have demonstrated effectiveness against a range of bacterial strains. For example, studies indicate that certain derivatives possess notable antibacterial properties, making them candidates for further development as antimicrobial agents .

Dual Inhibitors Development

The structural characteristics of thiadiazoles make them suitable candidates for developing dual inhibitors targeting multiple pathways:

- BRAF/VEGFR-2 Inhibition : Recent research focused on synthesizing amino-benzothiazole derivatives that share structural similarities with known dual inhibitors. These compounds are being explored for their ability to inhibit both BRAF and VEGFR-2 pathways, which are critical in cancer progression and angiogenesis .

Synthesis and Characterization

The synthesis of the compound involves several key steps that ensure the formation of the desired thiadiazole structure:

- Reagents and Conditions : The synthesis typically involves the reaction of various hydrazine-carbodithioate derivatives with thiophene or other heterocyclic compounds under controlled conditions (e.g., refluxing in dioxane). Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s 3,4-dimethylphenyl ureido and furan-2-ylmethyl acetamide groups distinguish it from analogs. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives

- The furan-2-ylmethyl group introduces aromatic heterocyclic character, contrasting with benzothiazole (4g, 4j) or trifluoromethylphenyl (Ev14) moieties. This may alter electronic effects or metabolic stability .

Pharmacokinetic and Physicochemical Considerations

- The furan-2-ylmethyl group may introduce metabolic liabilities (e.g., oxidation via CYP450 enzymes), contrasting with the stability of benzothiazole derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 hours) is effective for azide formation, as seen in analogous acetamide syntheses . Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by crystallization (ethanol) or solvent extraction (ethyl acetate). Adjusting stoichiometry (e.g., 1.5 equivalents of NaN₃) and reaction time may enhance efficiency.

Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., furan methyl protons at δ ~4.5 ppm, thiadiazole protons at δ ~8-9 ppm) .

- X-ray diffraction : Resolve molecular packing and bond angles, as demonstrated for structurally related thiadiazole-acetamide hybrids .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with thiadiazole and acetamide pharmacophores, such as:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using colorimetric substrates (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., AChE or bacterial DHFR) and correlate with experimental IC₅₀ values .

Q. How should researchers resolve contradictory bioactivity data across different assays?

- Solubility vs. activity : Poor aqueous solubility may artificially reduce potency. Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins .

- Off-target effects : Employ counter-screens (e.g., cytotoxicity assays on HEK-293 cells) to distinguish specific activity from nonspecific toxicity .

- Batch variability : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

Q. What strategies can improve the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP, improving aqueous solubility .

- Pro-drug synthesis : Mask the acetamide moiety as an ester to enhance bioavailability, with hydrolysis in vivo .

- Metabolic stability : Test microsomal (e.g., liver S9 fraction) degradation rates and modify labile groups (e.g., replace furan with thiophene) .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

- Molecular dynamics simulations : Analyze binding pocket flexibility (e.g., using GROMACS) to identify residues critical for target vs. off-target interactions .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to predict affinity changes .

- ADMET prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable absorption and low CYP450 inhibition .

Methodological Notes

- Synthetic protocols : Reflux conditions and solvent ratios are critical for intermediate stability (e.g., thiadiazole ring formation at 90°C in POCl₃) .

- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm crystal structures via CCDC deposition .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate statistically (n ≥ 3, p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.